molecular formula C5H5LiN2O2S B12841340 Lithium 4-methylpyrimidine-2-sulfinate

Lithium 4-methylpyrimidine-2-sulfinate

Cat. No.: B12841340
M. Wt: 164.1 g/mol
InChI Key: VKSXIDUADQAYBI-UHFFFAOYSA-M
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Description

Lithium 4-methylpyrimidine-2-sulfinate is an organosulfur compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound features a lithium ion paired with a 4-methylpyrimidine-2-sulfinate anion, making it a valuable reagent in organic synthesis and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium 4-methylpyrimidine-2-sulfinate typically involves the reaction of 4-methylpyrimidine-2-sulfinic acid with a lithium base. One common method is to dissolve 4-methylpyrimidine-2-sulfinic acid in an appropriate solvent, such as tetrahydrofuran (THF), and then add lithium hydroxide or lithium carbonate under controlled conditions. The reaction is usually carried out at room temperature, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of contamination and improves the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Lithium 4-methylpyrimidine-2-sulfinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonates.

    Reduction: It can be reduced to form sulfides.

    Substitution: The sulfinic acid group can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfonates

    Reduction: Sulfides

    Substitution: Various substituted pyrimidine derivatives

Scientific Research Applications

Lithium 4-methylpyrimidine-2-sulfinate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.

    Biology: The compound is studied for its potential biological activity and its role in enzyme inhibition.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of lithium 4-methylpyrimidine-2-sulfinate involves its interaction with various molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can participate in redox reactions, altering the oxidative state of biological molecules and affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Sodium 4-methylpyrimidine-2-sulfinate
  • Potassium 4-methylpyrimidine-2-sulfinate
  • Lithium 4-methylpyrimidine-2-sulfonate

Uniqueness

Lithium 4-methylpyrimidine-2-sulfinate is unique due to its lithium ion, which imparts distinct chemical properties compared to its sodium and potassium counterparts. The lithium ion can enhance the compound’s solubility and reactivity, making it more suitable for certain applications in organic synthesis and industrial processes.

Properties

Molecular Formula

C5H5LiN2O2S

Molecular Weight

164.1 g/mol

IUPAC Name

lithium;4-methylpyrimidine-2-sulfinate

InChI

InChI=1S/C5H6N2O2S.Li/c1-4-2-3-6-5(7-4)10(8)9;/h2-3H,1H3,(H,8,9);/q;+1/p-1

InChI Key

VKSXIDUADQAYBI-UHFFFAOYSA-M

Canonical SMILES

[Li+].CC1=NC(=NC=C1)S(=O)[O-]

Origin of Product

United States

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